1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl-
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Overview
Description
1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl- is a chemical compound known for its significant role in inhibiting transcription elongation by RNA Polymerase II.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl- involves the chlorination of 1H-benzotriazole followed by the attachment of a beta-D-ribofuranosyl group. The reaction conditions typically include the use of chlorinating agents and ribofuranosyl donors under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
Scientific Research Applications
1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl- involves the inhibition of RNA Polymerase II. This inhibition is mediated through the phosphorylation of the C-terminal domain of the polymerase, rendering it inactive. The compound also affects various molecular targets and pathways, including cyclin-dependent kinases and transcription elongation factors .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole: This compound shares a similar structure and function, inhibiting RNA Polymerase II and affecting transcription.
4,5,6,7-Tetrabromo-1H-benzotriazole: Another analog used as a reference ATP-competitive inhibitor of protein kinase CK2.
Uniqueness
Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
22596-04-9 |
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Molecular Formula |
C11H11Cl2N3O4 |
Molecular Weight |
320.13 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(5,6-dichlorobenzotriazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H11Cl2N3O4/c12-4-1-6-7(2-5(4)13)16(15-14-6)11-10(19)9(18)8(3-17)20-11/h1-2,8-11,17-19H,3H2/t8-,9-,10-,11-/m1/s1 |
InChI Key |
XUIJNCCBICNURA-GWOFURMSSA-N |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(N=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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